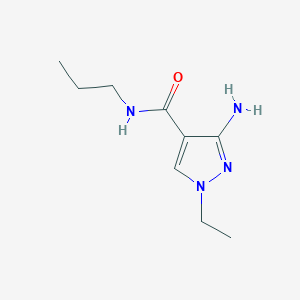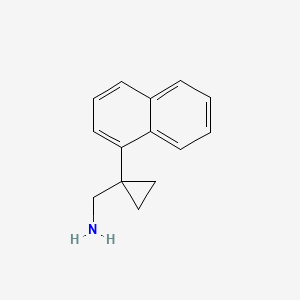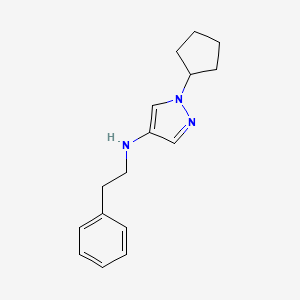![molecular formula C11H21N3 B11737206 butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737206.png)
butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine: is an organic compound that features a butyl group attached to a pyrazole ring via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.
Amination: The resulting propyl-substituted pyrazole is further reacted with butylamine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
化学反应分析
Types of Reactions
Oxidation: Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
作用机制
The mechanism by which butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites, while the butyl and propyl chains provide hydrophobic interactions that stabilize the binding.
相似化合物的比较
Similar Compounds
- Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- Butyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific propyl substitution, which can influence its reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
属性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC 名称 |
N-[(1-propylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-12-8-11-9-13-14(10-11)7-4-2/h9-10,12H,3-8H2,1-2H3 |
InChI 键 |
KPEIPJZUAYOQGE-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC1=CN(N=C1)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11737126.png)
![N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737138.png)
![1-Ethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737139.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737153.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11737159.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737163.png)

![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11737180.png)
![[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol](/img/structure/B11737195.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737198.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737220.png)
